molecular formula C28H28BrN3O2S B11471191 N-{2-[(E)-(4-bromophenyl)(butylimino)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide

N-{2-[(E)-(4-bromophenyl)(butylimino)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide

Cat. No.: B11471191
M. Wt: 550.5 g/mol
InChI Key: JPMBWDVIXHRAPU-UHFFFAOYSA-N
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Description

N-{2-[(E)-(4-bromophenyl)(butylimino)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide is a complex organic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-(4-bromophenyl)(butylimino)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide typically involves multiple steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and 3-chloropyridine under acidic conditions.

    Introduction of the Bromophenyl Group: This step involves a Suzuki coupling reaction between the thieno[2,3-b]pyridine core and a bromophenyl boronic acid derivative in the presence of a palladium catalyst.

    Formation of the Butylimino Group: This is typically done through a condensation reaction between the bromophenyl derivative and butylamine under reflux conditions.

    Final Benzamide Formation: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-b]pyridine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its complex structure, which may interact with various biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Research: It can be used as a probe to study the interactions of thieno[2,3-b]pyridine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of N-{2-[(E)-(4-bromophenyl)(butylimino)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-b]pyridine core may play a crucial role in binding to these targets, while the various substituents can influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its intricate structure, which combines multiple functional groups and a heterocyclic core

Properties

Molecular Formula

C28H28BrN3O2S

Molecular Weight

550.5 g/mol

IUPAC Name

N-[2-[C-(4-bromophenyl)-N-butylcarbonimidoyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide

InChI

InChI=1S/C28H28BrN3O2S/c1-4-5-15-30-24(19-11-13-22(29)14-12-19)26-25(32-27(33)20-9-7-6-8-10-20)23-21(17-34-3)16-18(2)31-28(23)35-26/h6-14,16H,4-5,15,17H2,1-3H3,(H,32,33)

InChI Key

JPMBWDVIXHRAPU-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(C1=CC=C(C=C1)Br)C2=C(C3=C(C=C(N=C3S2)C)COC)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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